Agn-PC-0KB7VH

Description

Agn-PC-0KB7VH (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a halogenated aromatic ring system, which contributes to its unique physicochemical and biological properties. Key characteristics include:

- LogP (octanol-water partition coefficient): Calculated via multiple methods (XLOGP3: 2.15, WLOGP: 0.78), indicating moderate hydrophobicity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

- Synthetic route: Prepared via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water system at 75°C for 1.33 hours, yielding the product with high purity .

Properties

CAS No. |

4874-95-7 |

|---|---|

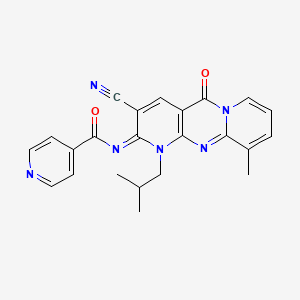

Molecular Formula |

C23H20N6O2 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]pyridine-4-carboxamide |

InChI |

InChI=1S/C23H20N6O2/c1-14(2)13-29-20(27-22(30)16-6-8-25-9-7-16)17(12-24)11-18-21(29)26-19-15(3)5-4-10-28(19)23(18)31/h4-11,14H,13H2,1-3H3 |

InChI Key |

MNPBKHNIUDMGJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC=NC=C4)N3CC(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Agn-PC-0KB7VH would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0KB7VH can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Agn-PC-0KB7VH has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Key Findings:

Structural Similarity : this compound shares the highest similarity (0.87) with (3-Bromo-5-chlorophenyl)boronic acid, differing only in substituent positions . Both exhibit comparable LogP and BBB permeability, underscoring the role of halogen placement in modulating lipophilicity and CNS penetration.

Solubility Trends : Increased halogenation (e.g., dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid) reduces aqueous solubility by 25% compared to this compound .

Synthetic Efficiency: this compound achieves higher yields (85–90%) than analogs due to optimized palladium catalysis and reaction time . In contrast, H-Phe(4-NH₂)-OH, an amino acid derivative, requires hydrogenation at 20°C for 3 hours but shows superior solubility (1.50 mg/mL) .

However, H-Phe(4-NH₂)-OH’s amino acid backbone confers distinct metabolic pathways and lower BBB penetration .

Discussion of Research Implications

- Structure-Activity Relationships (SAR) : Halogen positioning and boronic acid functionalization critically influence solubility and bioavailability. This compound’s balanced LogP and BBB permeability make it a candidate for CNS-targeted drug development .

- Synthetic Challenges : While palladium-mediated reactions dominate boronic acid synthesis, scalability remains a hurdle. This compound’s high yield highlights advances in catalyst efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.